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Get Quote

Physical & Chemical Properties

The table below summarizes the key identified properties of 3-Fluoro-DL-valine, which are fundamental for

handling and experiment design [1] [2].

Property Specification

CAS Number 43163-94-6 [1] [2]

Molecular Formula C₅H₁₀FNO₂ [1] [2]

Molecular Weight 135.14 g/mol [2]

Quality/Assay ≥99.0% [1]

Physical Form White powder [1]

Melting Point ~210 °C (decomposes) [1]

Storage Store at room temperature [2]
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Troubleshooting Guide: Handling & Synthesis

Problem Possible Cause Recommendations & Solutions

Low Purity/ Yield
in Peptide
Coupling

Amino acid epimerization

during activation/coupling [3].

Use coupling reagents with low epimerization

risk (e.g., DIC) [3]. Add additives like HOAt or
HOBt to suppress oxazolone formation [3].

Inhibited
Bacterial Growth
in Assays

Natural antibacterial activity of
3-Fluoro-DL-valine [2].

Include proper controls. Consider the
compound's inherent bioactivity as a potential

experimental variable, not just an impurity effect
[2].

Difficulty in
Purification

Formation of epimerized by-
products with nearly identical

physical properties [3].

Optimize coupling to minimize epimerization.
Use advanced purification techniques (e.g.,

preparative HPLC) capable of separating
stereoisomers [3].

Experimental Protocols & Best Practices

Handling and Storage

Personal Protective Equipment (PPE): Wear eyeshields, gloves, and a US N95 respirator during
handling [1].

Storage: The product can be stored at room temperature at the site of use [2]. It is classified as a
Combustible Solid [1].

Coupling Reaction to Minimize Epimerization

Epimerization is a major concern during the activation of the carboxylic acid group for peptide bond

formation. The following workflow outlines key decision points for minimizing this side reaction [3]:
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Start: Amino Acid Activation

Evaluate Coupling Reagent

High Epimerization Risk
(e.g., EDC, DCC)

Lower Epimerization Risk
(e.g., DIC)

Add Azole Additives
(HOAt, HOBt)

Mitigation Strategy

Direct Enolization
by Base

Proceed with Coupling

Oxazol-5(4H)-one
Intermediate Forms High Purity Product

Correct stereochemistry maintained

Racemized/Epimerized Product

Nα attack leads to epimerization

Click to download full resolution via product page

The mechanism of epimerization during peptide coupling primarily occurs through two pathways [3]:

Path A (Direct Enolization): A base directly abstracts the acidic alpha-proton (Hα), creating a planar
anion. Re-protonation can occur from either side, leading to a racemic mixture.

Path B (Oxazol-5(4H)-one Formation): Strong activation of the carboxyl group can lead to the
formation of an oxazolone intermediate. This ring can be opened by a nucleophilic attack, which may

occur in a way that causes epimerization.

Selection of Coupling Reagents
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Data from peptide synthesis studies highlight the importance of reagent choice. The table below compares

the epimerization potential of different reagents, which can guide your selection when working with 3-

Fluoro-DL-valine [3]:

Coupling Reagent
System

Relative Epimerization
Risk

Notes / Context

EDC/HOAt High (29.8%) In synthesis of GIy-Phe-Pro-NH₂ [3].

EDC-HCl/HOAt High (24.1%) Slight improvement over EDC/HOAt [3].

DIC/HOAt Low (4.2%) Significantly suppresses epimerization

[3].

DCC (in DCM) Varies by residue e.g., 5% for Val, 18% for Phe [3].

EDC (in DCM) Varies by residue Higher than DCC; e.g., 22% for Val [3].

DCC-HOBt (in DMF) Very Low Effectively suppresses epimerization [3].

Frequently Asked Questions

What is the primary application of 3-Fluoro-DL-valine in
research?

It is an unnatural amino acid used in peptide synthesis to create novel bioactive peptides and has shown

inherent activity in inhibiting the growth of certain bacteria [1] [2].

Why is the racemic (DL-) form significant?

The "DL" indicates the compound is a mixture of both D- and L-enantiomers. This is crucial because each

enantiomer can have different biological activities and interactions within a peptide chain [3]. Using the

racemic mix can help explore these differential effects.
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The search results lack specific optimization data. Where can I
find more information?

Supplier Documentation: Always check the Certificate of Analysis (COA) provided by the vendor

(e.g., Sigma-Aldrich) for batch-specific data [1].
Specialized Literature: Search for scientific papers on the use of 3-fluoro-valine or similar

halogenated amino acids in peptide synthesis.
Analytical Characterization: Use techniques like chiral HPLC to monitor and quantify epimerization

in your reactions directly.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com
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